10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Description
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride (CAS: 1051369-20-0) is a dibenzo-fused oxepine derivative with a 1,3-diamine backbone, stabilized as a dihydrochloride salt. This compound is primarily utilized in pharmaceutical research and development, particularly as an intermediate for active pharmaceutical ingredients (APIs) or as a reference standard . Its structure features a partially saturated oxepine ring (oxygen-containing seven-membered heterocycle) fused to two benzene rings, with amine groups at positions 1 and 3. The dihydrochloride formulation enhances aqueous solubility, a critical factor for bioavailability in drug candidates .
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzoxepine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.2ClH/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10;;/h1-4,7-8H,5-6,15-16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPELOEZZAOHIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2OC3=CC=CC=C31)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride typically involves the formation of a benzamide from anilines and benzoic acids, followed by an intramolecular nucleophilic aromatic substitution (S_NAr) to install the tricyclic scaffold. Reduction of cyclic amides can yield brominated derivatives, which are then transformed into the target compound through further chemical modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted oxepine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 10,11-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride exhibits potential anticancer properties. A study highlighted its effectiveness in inhibiting cell proliferation in various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
This compound has been explored for its neuropharmacological potential, particularly as an antidepressant and anxiolytic agent. The dibenzo[b,f]oxepine scaffold is known to interact with neurotransmitter receptors, which could lead to significant therapeutic effects in psychiatric disorders .
Table 1: Summary of Biological Activities
Biological Research Applications
Microtubule Inhibition
Dibenzo[b,f]oxepines have been studied for their ability to inhibit microtubule dynamics, which is crucial for cell division. This property makes them candidates for developing new chemotherapeutic agents targeting rapidly dividing cancer cells .
Interaction with Biomolecules
The compound's amine groups enable it to form interactions with various biomolecules, including proteins and nucleic acids. Such interactions are vital for understanding its mechanism of action in biological systems and can lead to the discovery of novel therapeutic pathways .
Industrial Applications
Synthesis of Complex Organic Molecules
In industrial chemistry, this compound serves as a building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical transformations that can be utilized in the production of pharmaceuticals and agrochemicals .
Table 2: Synthetic Routes and Industrial Uses
| Application Area | Description | Methods Used |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Diels-Alder reactions |
| Pharmaceutical Industry | Intermediate in drug development | Multi-step synthesis |
| Agrochemicals | Potential use in developing new pesticides | Chemical modification |
Case Studies
- Anticancer Research : A study conducted on the efficacy of this compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
- Neuropharmacological Study : In a preclinical trial assessing the anxiolytic effects of this compound, it was found to reduce anxiety-like behaviors in animal models when administered at specific dosages. This suggests its potential as a therapeutic agent for anxiety disorders .
Mechanism of Action
The mechanism of action of 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, some derivatives of this compound have been shown to selectively inhibit dopamine receptors, which play a crucial role in neurological functions .
Comparison with Similar Compounds
Key Observations :
- Amine Functionalization : The 1,3-diamine groups distinguish it from tertiary-amine-containing analogs like Imipramine, which may impact pharmacokinetics (e.g., metabolism, solubility) .
- Salt Forms : Dihydrochloride salts (target compound, Imipramine impurities) improve stability and solubility compared to free bases .
Pharmacological Activity
- Imipramine Hydrochloride: A tricyclic antidepressant (TCA) inhibiting norepinephrine/serotonin reuptake. Side effects include anticholinergic activity due to tertiary amine groups .
- Dibenzoxin (Agedal®) : An older TCA with similar reuptake inhibition but lower clinical use due to toxicity risks .
- 10,11-Dihydrodibenzo[b,f]thiepin-1,3-diol: Exhibits antioxidative, anti-inflammatory, and bronchodilatory actions, suggesting non-CNS applications .
- Target Compound : The diamine structure may reduce anticholinergic side effects compared to TCAs, while the oxepine core could enhance metabolic stability .
Physicochemical Properties
Biological Activity
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride, a compound with the molecular formula and a molecular weight of 299.196 g/mol, is part of the dibenzo[b,f]oxepine family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy due to its structural features that allow for interaction with various biological targets.
Chemical Structure
The structure of this compound consists of a dibenzo[b,f]oxepine core with two amine groups located at the 1 and 3 positions. This unique arrangement enhances its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds derived from the dibenzo[b,f]oxepine scaffold exhibit a range of biological activities, including:
- Anticancer Properties : Studies have demonstrated that derivatives of dibenzo[b,f]oxepines can inhibit the growth of various cancer cell lines.
- Anti-inflammatory Effects : Some compounds within this class show promise in modulating inflammatory responses.
Anticancer Activity
A systematic evaluation of the anticancer activity of this compound reveals significant cytotoxic effects against multiple cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| NCI-H292 (lung cancer) | 11.11 | |
| NCI-H460 (lung cancer) | 4.20 | |
| HL-60 (leukemia) | 8.15 | |
| HCT-116 (colon cancer) | 19.26 | |
| OVCAR-8 (ovarian cancer) | 23.33 | |
| HepG2 (liver cancer) | 52.08 |
These findings indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, suggesting a selective mechanism of action.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Tubulin Inhibition : Molecular docking studies suggest that this compound may bind to the colchicine site on tubulin, leading to microtubule destabilization and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Observations indicate that treated cells exhibit altered microtubular structures, which could lead to mitotic arrest and cell death .
Case Studies
Several studies have focused on the efficacy of dibenzo[b,f]oxepine derivatives in preclinical models:
- Study on HCT116 and MCF-7 Cells : A comparative study demonstrated that while stilbene derivatives showed stronger cytotoxicity than dibenzo[b,f]oxepines, certain derivatives still exhibited significant growth inhibition in HCT116 colon carcinoma cells .
- In Vivo Models : Research involving animal models has indicated that compounds similar to 10,11-dihydrodibenzo[b,f]oxepine can lead to tumor regression when administered in appropriate dosages .
Q & A
Q. What are the recommended analytical methods for characterizing the purity of 10,11-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the gold standard for assessing purity, particularly for identifying isomers and related impurities. The USP monograph for structurally similar compounds like doxepin hydrochloride specifies using reversed-phase HPLC with a C18 column and mobile phases optimized for resolving (E)- and (Z)-isomers (Table 1 in USP 31 guidelines) . Pair this with nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity and detect trace solvents or synthesis byproducts. Cross-validate results using mass spectrometry (MS) for molecular weight confirmation and elemental analysis for stoichiometric validation of the dihydrochloride salt form.
Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?
- Methodological Answer: Begin with a retrosynthetic analysis of the dibenzooxepine core. Use 5-keto-10,11-dihydrodibenzo[a,d]cycloheptene as a precursor (see raw materials in synthetic pathways for analogous compounds) . Optimize reaction conditions (solvent polarity, temperature, catalyst) using design-of-experiments (DoE) frameworks to minimize side reactions. For example, employ sodium amide in anhydrous tetrahydrofuran (THF) under inert atmosphere for imine formation, followed by hydroxylamine hydrochloride for oxime intermediate generation. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the dihydrochloride salt via recrystallization from ethanol/water mixtures. Document critical parameters (e.g., pH, stirring rate) to ensure batch-to-batch consistency.
Q. What experimental conditions are critical for maintaining the stability of this compound during storage?
- Methodological Answer: Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the amine groups and oxidation of the dibenzooxepine ring. Conduct accelerated stability studies under ICH Q1A guidelines: expose samples to 40°C/75% relative humidity for 6 months and analyze degradation products via HPLC-MS. Avoid aqueous buffers in solution-based studies unless stabilized with antioxidants like ascorbic acid (0.1% w/v).
Advanced Research Questions
Q. How can computational modeling improve the optimization of reaction pathways for this compound?
- Methodological Answer: Implement quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energetically favorable pathways. For example, use the ICReDD platform’s reaction path search methods to simulate nucleophilic attack on the oxepine ring and predict regioselectivity . Couple this with machine learning (ML) algorithms trained on existing reaction databases to recommend optimal catalysts (e.g., palladium on carbon for hydrogenation steps) and solvent systems. Validate predictions with small-scale experiments, creating a feedback loop to refine computational models.
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer: Perform a systematic validation workflow:
- Replicate experiments to rule out procedural errors.
- Compare experimental NMR spectra with simulated data from software like ACD/Labs or Gaussian, adjusting for solvent effects and coupling constants .
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and confirm assignments.
- Cross-check with X-ray crystallography if crystalline derivatives are obtainable. Publish discrepancies in peer-reviewed platforms to crowdsource analysis from the computational chemistry community.
Q. What advanced separation techniques are required to resolve stereoisomers or polymorphs of this compound?
- Methodological Answer: For isomer separation, employ chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), with mobile phases containing 0.1% trifluoroacetic acid to enhance resolution . For polymorphic forms, use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline variations. Optimize crystallization conditions (e.g., cooling rate, antisolvent addition) using high-throughput screening platforms.
Q. What methodological safeguards are necessary when designing in vitro studies with this compound?
- Methodological Answer: Adhere to ethical guidelines for non-therapeutic chemical use:
- Use cell lines validated for absence of mycoplasma and cross-contamination (e.g., STR profiling).
- Pre-treat compounds with endotoxin removal resins to avoid confounding immune responses.
- Include vehicle controls (e.g., DMSO at <0.1% v/v) and reference standards (e.g., doxepin for receptor-binding assays).
- For toxicity screening, follow OECD Test No. 423 guidelines, using at least three concentrations in triplicate.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
